molecular formula C6H8N4O4S B112999 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate CAS No. 769951-32-8

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate

Cat. No.: B112999
CAS No.: 769951-32-8
M. Wt: 232.22 g/mol
InChI Key: ZVFLCRGXDSPVKK-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate is a chemical compound with the molecular formula C6H8N4O4S.

Preparation Methods

The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate typically involves multiple steps. One common method starts with the preparation of pyrrolopyrimidine derivatives, which are then subjected to further reactions to introduce the amino group at the 4-position. The final step involves the addition of hydrogen sulfate to form the desired compound .

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate can be compared with other pyrrolopyrimidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFLCRGXDSPVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466926
Record name Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769951-32-8
Record name Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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